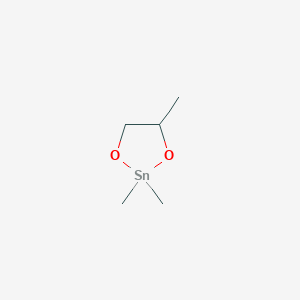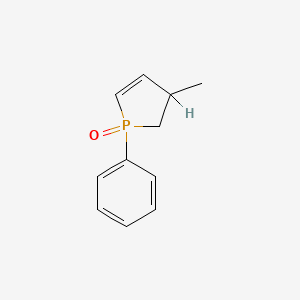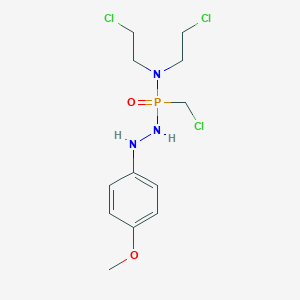
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n''-(4-methoxyphenyl)phosphonohydrazidic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide is a synthetic organic compound that belongs to the class of phosphonohydrazidic amides These compounds are characterized by the presence of phosphonate and hydrazide functional groups, which impart unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide typically involves multi-step organic reactions. The starting materials often include chlorinated ethyl compounds, methoxy-substituted aromatic compounds, and phosphonohydrazide precursors. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be conducted at room temperature or under reflux conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions may introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Interact with DNA: Form covalent bonds with DNA, leading to potential anticancer effects.
Modulate Signaling Pathways: Affect cellular signaling pathways, influencing cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide: Similar in structure and function.
Phosphonohydrazidic Amides: A broader class of compounds with similar chemical properties.
Chlorinated Ethyl Compounds: Compounds with chlorinated ethyl groups that exhibit similar reactivity.
Uniqueness
n,n-Bis
Propiedades
Número CAS |
56252-53-0 |
|---|---|
Fórmula molecular |
C12H19Cl3N3O2P |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl-[2-(4-methoxyphenyl)hydrazinyl]phosphoryl]ethanamine |
InChI |
InChI=1S/C12H19Cl3N3O2P/c1-20-12-4-2-11(3-5-12)16-17-21(19,10-15)18(8-6-13)9-7-14/h2-5,16H,6-10H2,1H3,(H,17,19) |
Clave InChI |
IBZVWRHVIAXHOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NNP(=O)(CCl)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


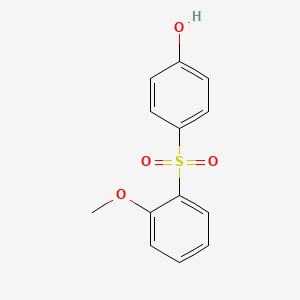
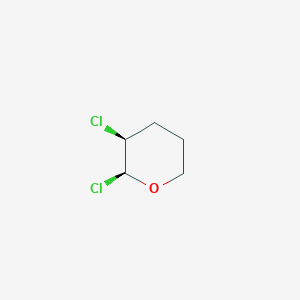
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
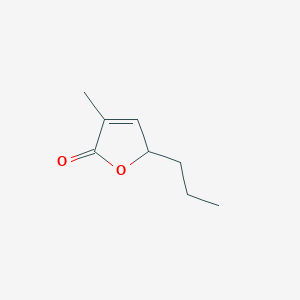


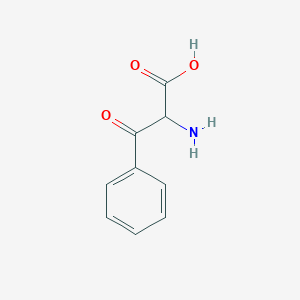
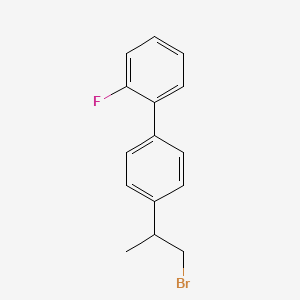
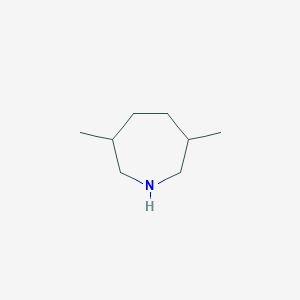
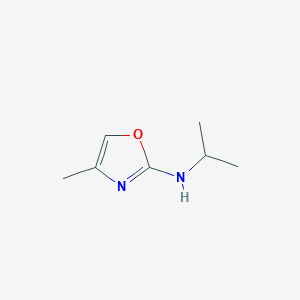
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
